1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-piperidin-1-ium-1-ylbutan-1-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO.ClH/c16-14-8-6-13(7-9-14)15(18)5-4-12-17-10-2-1-3-11-17;/h6-9H,1-5,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQANUMBIQJXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](CC1)CCCC(=O)C2=CC=C(C=C2)F.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219-36-9 | |
| Record name | 1-Butanone, 1-(4-fluorophenyl)-4-(1-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyrophenone, 4'-fluoro-4-piperidino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(p-fluorobenzoyl)propyl]piperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Alkylation of Piperidine
The foundational method involves the nucleophilic substitution of piperidine with 3-(p-fluorobenzoyl)propyl chloride. Piperidine reacts with the alkylating agent in dichloromethane or toluene under inert conditions, facilitated by a tertiary amine base such as triethylamine to neutralize HCl byproducts. yields typically range from 70–85%, depending on stoichiometric ratios and temperature control.
Reaction Equation:
The propyl chloride intermediate is often stabilized as a ketal derivative (2-(p-fluorophenyl)-2-(3-chloropropyl)-1,3-dioxolane) to prevent undesired hydrolysis during storage. This modification improves reaction yields to >90% by minimizing side reactions.
Alternative Pathways via Carboxylic Acid Intermediates
Patent US4216325 discloses a multistep synthesis starting from ethyl isonipecotate:
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Alkylation: Ethyl isonipecotate reacts with ethyl γ-bromobutyrate in acetone with KCO, yielding N-γ-carboxypropylisonipecotic acid.
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Chlorination: Thionyl chloride converts the carboxylic acid to its di-acid chloride derivative in fluorobenzene.
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Friedel-Crafts Acylation: Aluminum chloride catalyzes the coupling of the di-acid chloride with fluorobenzene, forming the bis-fluorobenzoyl intermediate.
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Hydrolysis: Acidic hydrolysis cleaves the ketal protecting group, yielding the target compound.
This route achieves 74.6% purity after recrystallization, with scalability limited by the use of hazardous reagents like thionyl chloride.
Optimization of Reaction Conditions
Solvent and Base Selection
| Parameter | Bench-Scale Optimization | Industrial Adaptation |
|---|---|---|
| Solvent | Dichloromethane (low boiling) | Toluene (high thermal stability) |
| Base | Triethylamine | KCO (cost-effective) |
| Temperature | 20–25°C (room temp) | 50–60°C (accelerated kinetics) |
| Yield | 78–82% | 88–92% |
Polar aprotic solvents like acetonitrile enhance reactivity in industrial settings, particularly when paired with phase-transfer catalysts such as KI. For example, refluxing in acetonitrile at 60°C for 46 hours achieves near-quantitative conversion.
Catalytic Systems
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DBU (1,8-Diazabicycloundec-7-ene): Accelerates alkylation by deprotonating piperidine, increasing nucleophilicity.
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AlCl: Essential for Friedel-Crafts acylation, though requiring careful handling due to moisture sensitivity.
Industrial-Scale Production
Continuous Flow Reactors
Modern facilities employ tubular reactors to maintain precise temperature control and reduce reaction times. A case study from Patent WO2010082110A2 demonstrates:
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Residence Time: 2–4 hours (vs. 24–48 hours in batch).
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Output: 50–100 kg/day with >98% purity.
Purification Techniques
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Column Chromatography: Silica gel eluted with chloroform:methanol (9.5:0.5) removes unreacted starting materials.
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Recrystallization: Hexane or ethanol-water mixtures yield crystalline product with ≤0.1% impurities.
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Salt Formation: Tartaric acid adducts improve crystallinity, facilitating high-purity recovery.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Alkylation | 85% | 95% | Moderate | High |
| Carboxylic Acid Route | 74.6% | 98% | Low | Moderate |
| Continuous Flow | 92% | 99% | High | High |
The continuous flow method outperforms batch processes in throughput and purity, albeit with higher initial capital investment.
Challenges and Solutions
Byproduct Formation
Environmental Considerations
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Solvent Recovery: Distillation units recycle toluene and acetonitrile, reducing waste.
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HCl Neutralization: Captured HCl is converted to NaCl for safe disposal.
Chemical Reactions Analysis
Types of Reactions
1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane .
Scientific Research Applications
Applications in Scientific Research
1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride has been investigated for various applications across several fields:
Medicinal Chemistry
Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through specific signaling pathways, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties : Research has shown that this compound possesses antibacterial and antifungal activities. It has been effective against strains such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections.
Biological Studies
Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including proteases involved in viral replication. This property is particularly relevant in the context of developing antiviral therapies against emerging viral pathogens.
Neuropharmacology
Cognitive Enhancement Potential : There is emerging interest in exploring the effects of this compound on cognitive functions. Initial studies suggest that it may influence neurotransmitter systems, potentially leading to applications in treating cognitive disorders.
Data Table: Biological Activities and Mechanisms
Anticancer Study
A study reported that derivatives of this compound demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents. This suggests that modifications to the structure can enhance its efficacy against tumors.
Antimicrobial Activity
Research highlighted the compound's effectiveness against MRSA, showing promising results in inhibiting biofilm formation and bacterial growth. The minimum inhibitory concentrations (MICs) ranged from 15.625 to 62.5 µM, indicating its potential as a therapeutic agent against resistant bacterial strains.
Antiviral Mechanism
A detailed investigation into its antiviral properties revealed that certain derivatives could inhibit specific protease activities crucial for viral replication. This finding positions the compound as a potential lead for developing antiviral drugs targeting similar pathways.
Mechanism of Action
The mechanism by which 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and specificity, while the piperidinium core can facilitate membrane permeability and stability .
Comparison with Similar Compounds
Table 1: Key Structural Features of Piperidinium/Piperazinium Derivatives
Key Observations :
- Fluorine Substitution: Fluorinated analogs (e.g., 5j) demonstrate superior antimicrobial activity compared to non-fluorinated derivatives. The p-fluorobenzoyl group in the target compound may similarly enhance membrane penetration or target binding .
- Core Structure : Piperazinium derivatives (e.g., 5j) generally show higher potency than piperidinium analogs, likely due to increased hydrogen-bonding capacity from the additional nitrogen .
Physicochemical Properties
Table 2: Predicted Properties Based on Structural Analogues
| Property | This compound | 5j (Piperazinium) | 1-(3-(o-Methoxyphenyl)propyl)piperidine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~325 (estimated) | 497.93 | ~297 (estimated) |
| logP (Lipophilicity) | ~2.5 (fluorine increases lipophilicity) | 3.1 | ~1.8 (methoxy reduces lipophilicity) |
| Water Solubility | Moderate (quaternary ammonium enhances solubility) | Low | Moderate |
Key Observations :
- The p-fluorobenzoyl group likely increases lipophilicity compared to methoxy or hydroxy substituents, favoring membrane permeability .
- The quaternary ammonium structure enhances water solubility, critical for bioavailability .
Antimicrobial Activity Trends
- Mycobacterium kansasii : Piperazinium derivative 5j (MIC = 17.62 µM) outperforms the reference drug isoniazid (MIC = 29.17 µM), highlighting the importance of fluorophenyl and carbamoyl substitutions .
- Mycobacterium marinum : Piperazinium derivatives with trifluoromethylphenyl groups (e.g., 5e, MIC = 65.32 µM) show moderate activity, suggesting steric bulk may reduce efficacy .
Biological Activity
Alpha-Pyridoin, also known as 1,1,2-di(2-pyridyl)-1,2-ethenediol, has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly its antioxidant properties. This article explores the biological activity of alpha-Pyridoin, focusing on its mechanisms, derivatives, and potential therapeutic applications.
Antioxidant Activity
Mechanism of Action
Alpha-Pyridoin exhibits potent antioxidant activity, primarily through its ability to scavenge free radicals. Research indicates that its antioxidant capacity is superior to that of ascorbic acid, a well-known antioxidant. The efficacy of alpha-Pyridoin and its derivatives in scavenging free radicals has been evaluated using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay and lipid peroxidation inhibition tests.
Research Findings
A study conducted by Hatanaka et al. (2005) synthesized alpha-Pyridoin and several derivatives to assess their antioxidant capabilities. The results demonstrated that certain derivatives exhibited enhanced antioxidant activity compared to the parent compound. Specifically, the 5,5'-dimethyl and 5,5'-dimethoxy-substituted derivatives showed significantly higher DPPH scavenging activities and effectively inhibited lipid peroxidation in rat liver microsomes .
| Compound | DPPH Scavenging Activity | Lipid Peroxidation Inhibition |
|---|---|---|
| Alpha-Pyridoin | Stronger than ascorbic acid | Effective |
| 5,5'-Dimethyl derivative | More potent than alpha-Pyridoin | Effective |
| 5,5'-Dimethoxy derivative | More potent than alpha-Pyridoin | Effective |
Structure-Activity Relationship (SAR)
The structure-activity relationship of alpha-Pyridoin highlights the importance of specific substitutions on the pyridine rings for enhancing biological activity. Substituents at the 5 and 6 positions of the pyridine rings significantly influence the electron density and oxidation potential of the molecule, which are critical for its scavenging ability .
Case Studies
Case Study 1: Antioxidant Efficacy in Biological Systems
In a comparative study published in Org. Biomol. Chem., researchers investigated the antioxidant mechanism of alpha-Pyridoin in various biological systems. The study confirmed that alpha-Pyridoin effectively reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). The compound's ability to protect cellular components from oxidative damage suggests potential applications in preventing diseases related to oxidative stress .
Case Study 2: Therapeutic Applications
The therapeutic potential of alpha-Pyridoin extends beyond its antioxidant properties. Its derivatives have been explored for their anti-inflammatory and neuroprotective effects. For instance, a derivative was tested in models of neurodegenerative diseases, showing promising results in reducing inflammation and neuronal cell death . This opens avenues for further research into its use as a therapeutic agent in conditions like Alzheimer's disease.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride?
A two-step approach is typically employed:
- Step 1 : Alkylation of piperidine with 3-chloropropyl-p-fluorobenzoyl chloride under anhydrous conditions.
- Step 2 : Quaternization using HCl gas in a polar aprotic solvent (e.g., acetonitrile). Purification is achieved via recrystallization from ethanol/diethyl ether mixtures. Confirm the absence of unreacted precursors using TLC .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- 1H/13C NMR : To verify the propyl linkage and quaternary ammonium formation.
- 19F NMR : Ensures integrity of the p-fluorobenzoyl group.
- Elemental Analysis : Validates stoichiometry and purity.
- HPLC-UV : Quantifies purity using a C18 column and ammonium acetate buffer (pH 6.5) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in sealed, argon-purged containers at -20°C. Protect from light using amber glassware.
- Handling : Use gloves, goggles, and a fume hood. Avoid contact with moisture to prevent hydrolysis of the quaternary ammonium group .
Q. What safety protocols are critical during experimental use?
- PPE : Nitrile gloves, lab coat, and eye protection.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile decomposition products (e.g., hydrogen chloride).
- Waste Disposal : Collect in halogen-resistant containers for incineration .
Advanced Research Questions
Q. How can structural modifications influence the compound’s receptor binding affinity?
- Fluorine Position : Compare para- vs. meta-fluorobenzoyl analogs using radioligand binding assays (e.g., muscarinic receptor subtypes). The para-fluoro group enhances hydrophobic interactions in lipophilic pockets .
- Propyl Chain Length : Shortening the chain may reduce flexibility, affecting binding kinetics. Synthesize analogs with ethyl or butyl spacers and assess IC50 values .
Q. What strategies resolve contradictory data in reported pharmacological activities?
- Assay Conditions : Standardize buffer systems (e.g., pH 6.5 vs. 7.4) and cell lines (CHO vs. HEK293).
- Purity Verification : Use HPLC-MS to rule out impurities >98% .
- Receptor Subtype Selectivity : Perform competition assays with selective antagonists (e.g., AFDX384 for M2 receptors) .
Q. How can the compound’s stability be optimized under physiological conditions?
- Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor decomposition via LC-MS.
- Formulation : Encapsulate in liposomes to enhance serum stability and reduce chloride ion release .
Q. What computational methods predict the compound’s interaction with target proteins?
- Docking Simulations : Use AutoDock Vina with crystal structures of muscarinic receptors. Focus on the fluorobenzoyl group’s electrostatic potential and piperidinium’s cationic charge .
- MD Simulations : Analyze binding stability over 100 ns trajectories in explicit solvent models .
Q. How can ecological toxicity be assessed for this compound?
- OECD Guidelines : Follow Test No. 301 (biodegradation) and 201/202 (algae/daphnia acute toxicity).
- Metabolite Identification : Use high-resolution MS to detect persistent degradation products in aquatic models .
Methodological Notes
- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics vs. functional cAMP assays).
- Synthetic Challenges : Optimize quaternization step by varying HCl stoichiometry to minimize byproducts .
- Advanced Characterization : Employ X-ray crystallography to resolve stereochemical ambiguities in the piperidinium ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
